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molecular formula C6H4N2O2S B1497986 2-(Cyanomethyl)thiazole-4-carboxylic acid CAS No. 439905-17-6

2-(Cyanomethyl)thiazole-4-carboxylic acid

Cat. No. B1497986
M. Wt: 168.18 g/mol
InChI Key: UMPHVWYCARZMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975254B2

Procedure details

(Cyano)thioacetamide (2 g, 19.97 mmol) was stirred in excess THF (40 mL) under nitrogen atmosphere. The solution was cooled to 0° C. and the solution of 3-bromopyruvic acid (3.33 g, 19.97 mmol) dissolved in 5 mL THF was added dropwise. The mixture was refluxed for 3 h. Solvent was evaporated and the crude product was purified by flash chromatography (silica, eluent: 0-40% DCM-10% MeOH/DCM mixture) to yield 1.615 g of the title compound. 1H NMR (400 MHz; CDCl3): δ 4.20 (s, 2H), 8.33 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[S:5])#[N:2].Br[CH2:8][C:9](=O)[C:10]([OH:12])=[O:11]>C1COCC1>[C:1]([CH2:3][C:4]1[S:5][CH:8]=[C:9]([C:10]([OH:12])=[O:11])[N:6]=1)#[N:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.33 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (silica, eluent: 0-40% DCM-10% MeOH/DCM mixture)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.615 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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